Positional Isomerism Dictates Biological Target Class: GPR17 Modulation vs. Carbonic Anhydrase Inhibition
The 3-sulfonamide isomer is specifically claimed in a patent as a core scaffold for GPR17 modulators, a target for CNS and myelinating diseases [1]. In contrast, the 2-sulfonamide isomer is predominantly reported in the context of carbonic anhydrase inhibition [2]. This illustrates a fundamental divergence in biological target engagement based solely on the sulfonamide's ring position, guiding distinct research pathways.
| Evidence Dimension | Primary Biological Target Application (Patent/Research Claim) |
|---|---|
| Target Compound Data | GPR17 receptor modulation (CNS disease target) |
| Comparator Or Baseline | Carbonic anhydrase (CA) isoform inhibition (anti-cancer/anti-glaucoma target) |
| Quantified Difference | Qualitative difference in target class. No direct quantitative comparison available. |
| Conditions | Analysis of patent and primary research literature. |
Why This Matters
This difference in primary biological targeting defines the compound's role in distinct, non-interchangeable drug discovery programs, making the correct isomer crucial for project-specific procurement.
- [1] US Patent US20220048858A1. Aza (Indole)-, Benzothiophene-, And Benzofuran-3-Sulfonamides. View Source
- [2] PubChem. 1-Benzofuran-2-Sulfonamide (CAS 124043-72-7). View Source
